molecular formula C13H11ClO3 B13691030 Methyl 5-(2-chlorophenyl)-2-methylfuran-3-carboxylate

Methyl 5-(2-chlorophenyl)-2-methylfuran-3-carboxylate

Cat. No.: B13691030
M. Wt: 250.68 g/mol
InChI Key: IOMBCPNGKXGVRI-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan carboxylates. This compound is characterized by the presence of a furan ring substituted with a methyl group at the 2-position, a chlorophenyl group at the 5-position, and a methyl ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chlorophenyl)-2-methylfuran-3-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the cyclization of appropriate precursors in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include toluene and dichloromethane, while catalysts such as palladium complexes are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

Methyl 5-(2-chlorophenyl)-2-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylfuran-3-carboxylate
  • Methyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate
  • Methyl 5-(2-bromophenyl)-2-methylfuran-3-carboxylate

Uniqueness

Methyl 5-(2-chlorophenyl)-2-methylfuran-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-(2-chlorophenyl)-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c1-8-10(13(15)16-2)7-12(17-8)9-5-3-4-6-11(9)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMBCPNGKXGVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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